molecular formula C19H29NO B065760 2-(Dodecyloxy)benzonitrile CAS No. 186029-18-5

2-(Dodecyloxy)benzonitrile

Cat. No.: B065760
CAS No.: 186029-18-5
M. Wt: 287.4 g/mol
InChI Key: DDUJCCRSCBUHMI-UHFFFAOYSA-N
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Description

2-(Dodecyloxy)benzonitrile is an organic compound with the molecular formula C19H29NO. It is known for its unique structure, which includes a benzonitrile group attached to a dodecyloxy chain. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dodecyloxy)benzonitrile can be synthesized through the reaction of 2-hydroxybenzonitrile with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Hydroxybenzonitrile+Dodecyl BromideK2CO3,DMFThis compound+KBr\text{2-Hydroxybenzonitrile} + \text{Dodecyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} + \text{KBr} 2-Hydroxybenzonitrile+Dodecyl BromideK2​CO3​,DMF​this compound+KBr

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Dodecyloxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles like sodium alkoxides or Grignard reagents.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various alkyl or aryl ethers.

Scientific Research Applications

2-(Dodecyloxy)benzonitrile has several scientific research applications:

    Liquid Crystals: Exhibits liquid crystalline behavior, making it useful in technologies like flat-panel displays and optical modulators.

    Organic Photovoltaics: Used as an electron transporting material in organic photovoltaic devices, potentially improving their efficiency.

    Optical Sensors: Employed in the preparation of lipophilized gold nanoparticles, enhancing optical sensors.

Mechanism of Action

The mechanism of action of 2-(Dodecyloxy)benzonitrile involves its interaction with molecular targets through its nitrile and dodecyloxy groups. These interactions can influence various pathways, such as electron transport in photovoltaic devices or alignment in liquid crystal phases. The exact molecular targets and pathways depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxybenzonitrile
  • 2-Octyloxybenzonitrile
  • 2-Propoxybenzonitrile

Uniqueness

2-(Dodecyloxy)benzonitrile is unique due to its long dodecyloxy chain, which imparts distinct liquid crystalline properties and enhances its performance in applications like organic photovoltaics and optical sensors

Properties

IUPAC Name

2-dodecoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO/c1-2-3-4-5-6-7-8-9-10-13-16-21-19-15-12-11-14-18(19)17-20/h11-12,14-15H,2-10,13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUJCCRSCBUHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405643
Record name 2-(Dodecyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186029-18-5
Record name 2-(Dodecyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dodecyloxy)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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